molecular formula C17H17NO2 B1654168 1-(5-Acetyl-2,6-dimethyl-4-phenylpyridin-3-yl)ethanone CAS No. 21225-61-6

1-(5-Acetyl-2,6-dimethyl-4-phenylpyridin-3-yl)ethanone

Cat. No.: B1654168
CAS No.: 21225-61-6
M. Wt: 267.32 g/mol
InChI Key: JPSJOMGYWGPSKD-UHFFFAOYSA-N
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Description

Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- is a complex organic compound with a unique structure that includes a pyridine ring substituted with dimethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- typically involves the reaction of 2,6-dimethyl-4-phenylpyridine with ethanone derivatives under controlled conditions. One common method includes the use of acetylation reactions where the pyridine derivative is treated with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the pyridine and phenyl rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

21225-61-6

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

1-(5-acetyl-2,6-dimethyl-4-phenylpyridin-3-yl)ethanone

InChI

InChI=1S/C17H17NO2/c1-10-15(12(3)19)17(14-8-6-5-7-9-14)16(13(4)20)11(2)18-10/h5-9H,1-4H3

InChI Key

JPSJOMGYWGPSKD-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=N1)C)C(=O)C)C2=CC=CC=C2)C(=O)C

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)C)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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